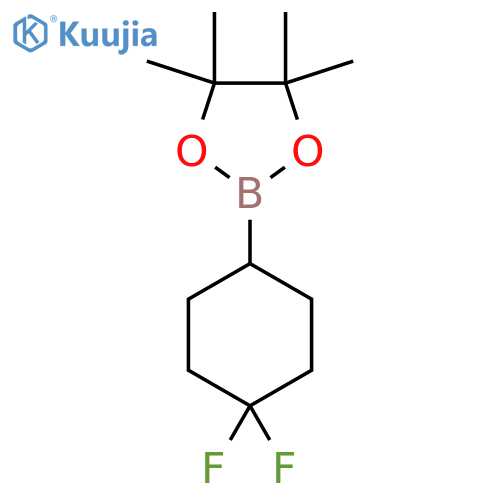

Cas no 2152645-00-4 (2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2152645-00-4 structure

商品名:2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS番号:2152645-00-4

MF:C12H21BF2O2

メガワット:246.101751089096

MDL:MFCD24843088

CID:5070879

PubChem ID:74789504

2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

-

- 4,4-Difluorocyclohexylboronic Acid Pinacol Ester

- 2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- CLD64500

- SY027412

- 4,4-Difluorocyclohexane-1-boronic acid pinacol ester

- EN300-7420188

- Z2182008166

- CS-0176778

- MFCD24843088

- AKOS032455762

- PSISDAHBTZUUKR-UHFFFAOYSA-N

- 2152645-00-4

- AC7753

- CS-11654

- 2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

- MDL: MFCD24843088

- インチ: 1S/C12H21BF2O2/c1-10(2)11(3,4)17-13(16-10)9-5-7-12(14,15)8-6-9/h9H,5-8H2,1-4H3

- InChIKey: PSISDAHBTZUUKR-UHFFFAOYSA-N

- ほほえんだ: FC1(CCC(B2OC(C)(C)C(C)(C)O2)CC1)F

計算された属性

- せいみつぶんしりょう: 246.1602664 g/mol

- どういたいしつりょう: 246.1602664 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 246.10

- トポロジー分子極性表面積: 18.5

2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | LN6804446-0.25g |

4,4-DifluorocyclohexylboronicAcidPinacolEster |

2152645-00-4 | ≥95% | 0.25g |

RMB 4831.20 | 2025-02-20 | |

| Enamine | EN300-7420188-5.0g |

2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2152645-00-4 | 95.0% | 5.0g |

$1200.0 | 2025-03-11 | |

| Enamine | EN300-7420188-0.05g |

2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2152645-00-4 | 95.0% | 0.05g |

$84.0 | 2025-03-11 | |

| eNovation Chemicals LLC | D701513-500MG |

2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2152645-00-4 | 97% | 500mg |

$390 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6160-100MG |

2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2152645-00-4 | 97% | 100MG |

¥ 1,108.00 | 2023-03-30 | |

| Enamine | EN300-7420188-1.0g |

2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2152645-00-4 | 95.0% | 1.0g |

$360.0 | 2025-03-11 | |

| Chemenu | CM385442-500mg |

4,4-Difluorocyclohexylboronic Acid Pinacol Ester |

2152645-00-4 | 95%+ | 500mg |

$535 | 2023-02-02 | |

| Chemenu | CM385442-10g |

4,4-Difluorocyclohexylboronic Acid Pinacol Ester |

2152645-00-4 | 95%+ | 10g |

$4014 | 2023-02-02 | |

| eNovation Chemicals LLC | D781831-1g |

4,4-Difluorocyclohexylboronic Acid Pinacol Ester |

2152645-00-4 | 95% | 1g |

$755 | 2024-07-20 | |

| A2B Chem LLC | AI96176-5g |

4,4-Difluorocyclohexylboronic acid pinacol ester |

2152645-00-4 | 98% | 5g |

$1234.00 | 2024-04-20 |

2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

2152645-00-4 (2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2152645-00-4)2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

清らかである:99%

はかる:1g

価格 ($):349.0